molecular formula C9H7ClN2O2 B3158154 Ethyl 6-chloro-5-cyanonicotinate CAS No. 856165-97-4

Ethyl 6-chloro-5-cyanonicotinate

Cat. No.: B3158154
CAS No.: 856165-97-4
M. Wt: 210.62 g/mol
InChI Key: RHNBUCQWECYBLV-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-cyanonicotinate is an organic compound with the molecular formula C9H7ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-5-cyanonicotinate typically involves the reaction of 6-chloronicotinic acid with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain this compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process . The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5-cyanonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate, solvents like ethanol or dimethylformamide, and temperatures ranging from room temperature to reflux.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, solvents like tetrahydrofuran or ethanol, and temperatures ranging from 0°C to room temperature.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid, and temperatures ranging from room temperature to reflux.

Major Products Formed

    Substitution: Products include substituted nicotinates with various functional groups replacing the chlorine atom.

    Reduction: Products include amines derived from the reduction of the nitrile group.

    Oxidation: Products include carboxylic acids derived from the oxidation of the ethyl ester group.

Scientific Research Applications

Ethyl 6-chloro-5-cyanonicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-cyanonicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 6-chloro-5-cyanonicotinate can be compared with other similar compounds, such as:

    Ethyl 6-chloronicotinate: Lacks the cyano group, which may result in different reactivity and biological properties.

    Ethyl 5-cyanonicotinate: Lacks the chlorine atom, which can affect its chemical behavior and applications.

    6-Chloro-5-cyanonicotinic acid: Contains a carboxylic acid group instead of an ethyl ester, leading to different solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 6-chloro-5-cyanopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNBUCQWECYBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726955
Record name Ethyl 6-chloro-5-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856165-97-4
Record name Ethyl 6-chloro-5-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 222 mg (1.16 mmol) of ethyl 5-cyano-6-hydroxynicotinate (from Step A) in 5 mL of SOCl2 was added 500 μL of DMF. After refluxing overnight, the mixture was cooled to rt and concentrated. The residue was dissolved in EtOAc (20 mL) and washed with brine (10 mL), saturated NaHCO3 (10 mL), and brine (10 mL), dried over Na2SO4, and concentrated. Chromatography on a Biotage 40M cartridge using 1:9 v/v EtOAc/hexanes gave 145 mg of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.44 (d, J=7.1, 3H), 4.46 (q, J=7.1, 2H), 8.58 (d, J=2.1, 1H), 9.15 (d, J=2.1, 1H).
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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